1-(2,6-Dimethoxyphenyl)piperazine
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Overview
Description
1-(2,6-Dimethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in both water and organic solvents. This compound is known for its stability and thermal resistance, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe due to its fluorescence properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active drugs.
Industry: Utilized in the production of dyes, sensors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This property makes it a potential candidate for the development of CNS drugs .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxyphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(2,5-Dimethoxyphenyl)piperazine
Uniqueness
1-(2,6-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its stability and fluorescence make it particularly valuable in applications where these properties are essential .
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-4-3-5-11(16-2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUAGRXHOINATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427442 |
Source
|
Record name | 1-(2,6-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148583-59-9 |
Source
|
Record name | 1-(2,6-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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